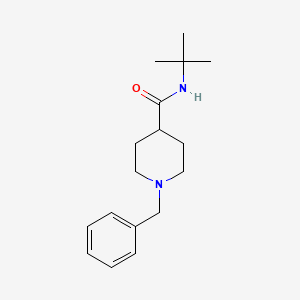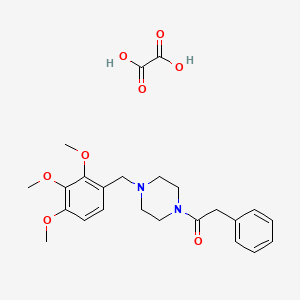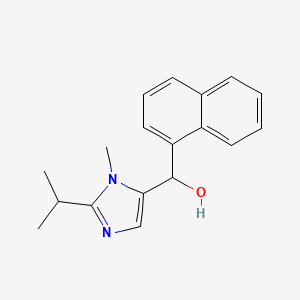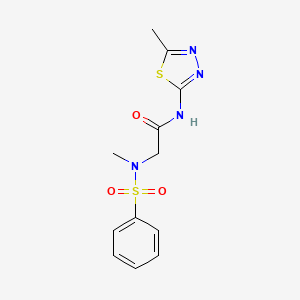![molecular formula C18H19F2N3OS B4941328 N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B4941328.png)
N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine, commonly referred to as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging translocator protein (TSPO) expression in the brain and peripheral tissues. TSPO is a mitochondrial protein that is involved in a variety of physiological processes, including cholesterol transport, apoptosis, and immune response. The expression of TSPO is upregulated in response to various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer.
Wirkmechanismus
DPA-714 binds to TSPO with high affinity and specificity, allowing for the visualization of TSPO expression in vivo. TSPO is upregulated in response to various pathological conditions, leading to an increase in DPA-714 binding and N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine signal. The exact mechanism of TSPO upregulation and its role in various pathological conditions is still under investigation.
Biochemical and Physiological Effects:
DPA-714 is a non-invasive imaging agent that does not have any direct biochemical or physiological effects. It is used solely for imaging purposes and does not alter the underlying pathology of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages over other TSPO N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine radioligands, including high affinity and specificity for TSPO, low non-specific binding, and fast clearance from the body. However, DPA-714 has some limitations, such as the need for a cyclotron for its production, the relatively short half-life of its radioisotope (18F), and the potential for off-target binding in high doses.
Zukünftige Richtungen
There are several future directions for the use of DPA-714 in scientific research. One direction is the development of new TSPO N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine radioligands with improved properties, such as longer half-life and higher specificity. Another direction is the use of DPA-714 in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), to provide more comprehensive information about the underlying pathology of the disease. Additionally, the role of TSPO in various pathological conditions is still not fully understood, and further research is needed to elucidate its exact function and potential therapeutic targets.
Synthesemethoden
The synthesis of DPA-714 involves several steps, including the reaction of 3,4-difluoroaniline with 2-pyridinylthioacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride, and the acylation of the piperidine ring with acetyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively used in preclinical and clinical studies for the imaging of TSPO expression in various pathological conditions. For instance, DPA-714 N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine imaging has been used to detect neuroinflammation in Alzheimer's disease, multiple sclerosis, and stroke. It has also been used to monitor the efficacy of anti-inflammatory drugs and to study the role of TSPO in cancer development and progression.
Eigenschaften
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3OS/c19-15-7-6-13(10-16(15)20)22-14-4-3-9-23(11-14)18(24)12-25-17-5-1-2-8-21-17/h1-2,5-8,10,14,22H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHFDHDEEDLCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=N2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)

![4,4,4-trifluoro-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B4941267.png)
![propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4941273.png)


![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941296.png)



![3-{[(2-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4941336.png)
![2-(2-bromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4941342.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4941355.png)
![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)